molecular formula C7H8BrClN2 B2436054 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride CAS No. 2580235-34-1

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride

Cat. No.: B2436054
CAS No.: 2580235-34-1
M. Wt: 235.51
InChI Key: WAOMZBIFVVQBEA-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a chemical compound with the CAS Number: 2580235-34-1 . It has a molecular weight of 235.51 . The IUPAC name for this compound is 7-bromo-2,3-dihydro-1H-pyrrolo [3,2-c]pyridine hydrochloride .


Synthesis Analysis

A general synthesis of a series of quinoline-based isoindolin-l-ones, namely N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo-[3,4-b]quinolin-1-ones, involves a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in refluxing EtOH–AcOH (v/v, 10:1) solvent system .


Molecular Structure Analysis

The InChI code for 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is 1S/C7H7BrN2.ClH/c8-6-4-9-3-5-1-2-10-7 (5)6;/h3-4,10H,1-2H2;1H .


Chemical Reactions Analysis

Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Physical and Chemical Properties Analysis

7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Chloro Compounds : 7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride is efficient for the synthesis of chloro compounds, as demonstrated by converting 7-bromo-8-hydroxyquinoline into 7-chloro-8-hydroxyquinoline (Mongin et al., 1996).

  • Rearrangement in Isoxazole Synthesis : It is used in the rearrangement of 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium salts into derivatives of pyrrolo[3,2-b]pyridin-2-one, suggesting potential applications in novel compound synthesis (Jones & Phipps, 1974).

  • Efficient Synthesis of Analogues : An efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride has been achieved, highlighting its versatility in producing various N6-substituted analogues (Nechayev et al., 2013).

Applications in Material Science and Biology

  • Formation of Functional Materials : It has been used to introduce amino groups onto 7-azaindole, leading to the formation of multidentate agents and functional materials with high fungicidal activity (Minakata et al., 1992).

  • Potential in Organic Electronics : The compound facilitates the synthesis of multi-aryl 7-azaindoles with potential use as fluorophores in OLEDs, sensors, and bio-imaging tools due to their aggregate-induced emission properties (Cardoza et al., 2019).

Therapeutic Research

  • Anti-HIV Activity : Novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives synthesized from this compound have shown moderate to potent activities against HIV-1, indicating its potential in antiviral drug development (Liu et al., 2014).

Safety and Hazards

The compound has been classified with the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Pyrrolopyrazine derivatives have been increasingly used for further modification and functionalization by both organic and medicinal chemists aiming to find new applications for these compounds . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH/c8-6-4-9-3-5-1-2-10-7(5)6;/h3-4,10H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOMZBIFVVQBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NC=C21)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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